molecular formula C17H22N2O3S B2591001 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide CAS No. 898433-21-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Numéro de catalogue: B2591001
Numéro CAS: 898433-21-1
Poids moléculaire: 334.43
Clé InChI: HZRCHKWTMBBYMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a dihydroisoquinoline core and a furan ring, is being investigated for various pharmacological applications.

  • Molecular Formula : C23H24N2O5S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 898433-25-5

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral activity. For instance, derivatives of furan compounds have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some exhibiting IC50 values as low as 1.55 μM . Although specific data on the sulfonamide compound's antiviral efficacy is limited, its structural similarities suggest it could possess similar properties.

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain isoquinoline-based compounds have shown cytotoxic effects against various cancer cell lines . The presence of the furan moiety in the structure of this compound could enhance its interaction with cancer-related targets, although specific studies on this compound are still needed.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar sulfonamides have been reported to inhibit various enzymes involved in metabolic pathways and disease processes. For instance, sulfonamides are known to act as inhibitors of carbonic anhydrases and certain proteases, which are crucial in cancer and viral replication processes .

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications in the furan and isoquinoline moieties significantly influenced biological activity. Compounds with electron-withdrawing groups on the furan ring exhibited enhanced inhibitory effects against specific enzymes . This suggests that this compound may be optimized for increased potency through similar modifications.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that related compounds had CC50 values exceeding 100 μM in Vero and MDCK cells . While specific cytotoxicity data for this compound is not yet available, its structural characteristics indicate a potential for low toxicity while maintaining efficacy.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
F8-B22SARS-CoV-2 Mpro Inhibitor1.55
Isoquinoline DerivativeAnticancer ActivityVaries
N-(furan derivative)Enzyme InhibitionVaries

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide. For instance, derivatives of isoquinoline have shown promising results in inhibiting tumor growth in non-small-cell lung carcinoma and ovarian cancer models. The mechanism often involves the modulation of apoptosis pathways and inhibition of key signaling proteins involved in cancer progression .

Neuroprotective Effects

Research indicates that compounds containing the dihydroisoquinoline structure exhibit neuroprotective properties. These compounds may help in preventing neurodegeneration associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Cycloaddition Reactions : Utilizing isocyanides and ortho-quinone methides to form complex heterocycles with high yields under mild conditions .
  • Multi-step Synthesis : Involving the formation of intermediates that can be further functionalized to yield the target compound effectively.

The synthetic strategies often focus on optimizing yield and purity while minimizing environmental impact.

Case Study: Anticancer Activity Evaluation

In a specific study evaluating the anticancer efficacy of a related isoquinoline derivative, researchers observed significant inhibition of cell proliferation in vitro against various cancer cell lines. The compound was tested for its ability to induce apoptosis, leading to a marked increase in cell death compared to control groups .

Case Study: Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective effects of compounds similar to this compound on neuronal cultures exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) and improved cell viability, suggesting a potential therapeutic role in neurodegenerative diseases .

Propriétés

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-23(20,21)18-12-16(17-8-5-11-22-17)19-10-9-14-6-3-4-7-15(14)13-19/h3-8,11,16,18H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRCHKWTMBBYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.